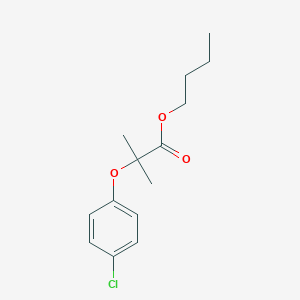

Butyl 2-(4-chloro-2-methylphenoxy)propionate

Description

Butyl 2-(4-chloro-2-methylphenoxy)propionate (CAS: 40390-12-3) is a synthetic phenoxypropionate herbicide with the molecular formula C₁₄H₁₉ClO₄ and a molecular weight of 286.75 g/mol . Its structure comprises a propionic acid backbone esterified with a butyl group, substituted with a 4-chloro-2-methylphenoxy moiety. The compound exhibits a logP (octanol-water partition coefficient) of 3.20, indicating moderate hydrophobicity .

Primarily used for broadleaf weed control, it functions as an auxin mimic, disrupting plant cell growth.

Properties

CAS No. |

1713-14-0 |

|---|---|

Molecular Formula |

C14H19ClO3 |

Molecular Weight |

270.75 g/mol |

IUPAC Name |

butyl 2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3 |

InChI Key |

HLSZELGMPRJPOA-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Other CAS No. |

97659-37-5 68994-37-6 |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-Methylphenol Followed by Condensation

Reaction Mechanism :

-

Step 1 : Selective chlorination of 2-methylphenol (o-cresol) at the 4-position using hypochlorous acid (HClO) or Cl₂ in an aqueous medium. Catalysts such as sulfonic acid derivatives or iodine enhance regioselectivity, achieving a 4-:6-chlorinated product ratio of 15.6:1.

-

Step 2 : Alkaline condensation of 4-chloro-o-cresol with α-chloropropionic acid. The phenoxide ion nucleophilically attacks the α-carbon of the chloroacid, forming the phenoxypropionic acid.

Optimization Parameters :

Direct Chlorination of 2-Methylphenoxypropionic Acid

Reaction Conditions :

-

Chlorination of pre-formed 2-methylphenoxypropionic acid using Cl₂ or SO₂Cl₂ in chlorinated solvents (e.g., tetrachloroethane).

-

Selectivity : 90.8% MCPA (4-chloro isomer) at 20°C, avoiding thermal degradation.

Advantages :

-

Eliminates intermediate isolation, reducing processing steps.

-

Compatible with continuous flow systems for industrial scale-up.

Esterification Techniques for Butyl 2-(4-Chloro-2-Methylphenoxy)Propionate

Esterification of the acid intermediate with butanol employs three principal methods:

Acid-Catalyzed Esterification

Procedure :

-

Catalyst : Concentrated H₂SO₄ (5–10 mol%).

-

Conditions : Reflux (110–120°C) with azeotropic water removal (Dean-Stark trap).

-

Stoichiometry : 1:1.2 molar ratio (acid:butanol) to drive equilibrium.

Performance :

Acyl Chloride Intermediate Route

Steps :

-

Acid Chloride Formation : React 4-chloro-2-methylphenoxypropionic acid with SOCl₂ or PCl₅ at 60–80°C.

-

Esterification : Add butanol dropwise to the acyl chloride at 0–5°C, followed by room-temperature stirring.

Advantages :

Metathesis Reaction Using Quaternary Ammonium Salts

Innovative Approach :

-

Reactants : Sodium 4-chloro-2-methylphenoxypropionate + butyl bromide.

-

Catalyst : Tetrabutylammonium bromide (10 mol%) in DMF at 80°C.

Efficiency :

-

Yield : 97–99% within 2 hours.

-

Scalability : Suitable for continuous manufacturing with solvent recycling.

Comparative Analysis of Esterification Methods

| Parameter | Acid-Catalyzed | Acyl Chloride | Metathesis |

|---|---|---|---|

| Yield (%) | 85–92 | 94–98 | 97–99 |

| Reaction Time (h) | 6–8 | 3–4 | 1–2 |

| Byproducts | Water | HCl | NaBr |

| Purification Complexity | Moderate | High | Low |

| Industrial Feasibility | High | Moderate | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(4-chloro-2-methylphenoxy)propionic acid and butanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-(4-chloro-2-methylphenoxy)propionic acid and butanol.

Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Butyl 2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- The butyl ester’s logP (3.20) balances lipophilicity for foliar absorption and mobility in plant tissues .

Chlorination and Substitution Patterns

Variations in halogenation and methyl group positions alter herbicidal efficacy and environmental behavior.

Key Findings :

- Increased chlorine atoms (e.g., 2,4,5-Trichloro) correlate with higher retention factors (k' = 11.74) and selectivity (α = 1.6), suggesting stronger binding to hydrophobic chromatographic phases .

- The 4-chloro-2-methyl substitution in this compound optimizes auxin-like activity while minimizing bioaccumulation risks compared to fully chlorinated analogs .

Ionic Liquids and Salt Forms

Salts and ionic liquid formulations improve solubility and reduce volatility.

Key Findings :

- Diethanolamine salts enable safer handling and reduced vapor pressure compared to ester forms .

- Potassium formulations mitigate soil acidification risks associated with free acids .

Research and Market Insights

- Chromatographic Behavior: this compound exhibits a retention factor (k') of 7.19 under reverse-phase HPLC, intermediate between mono- and tri-chlorinated analogs, reflecting its balanced hydrophobicity .

- Market Trends : Pentyl and octyl derivatives are projected to grow in consumption by 2.4% annually (2020–2046), driven by demand for low-volatility herbicides in tropical climates .

Biological Activity

Butyl 2-(4-chloro-2-methylphenoxy)propionate, also known by its CAS number 1713-14-0, is a compound with significant applications in agriculture, particularly as a herbicide. This article explores its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C14H19ClO3

- Molar Mass : 270.75 g/mol

- Density : 1.107 g/cm³ (predicted)

- Boiling Point : 342.3 °C (predicted)

This compound functions primarily as a herbicide by mimicking plant hormones known as auxins. This mimicry disrupts normal plant growth processes, leading to uncontrolled growth and ultimately plant death. The compound is particularly effective against broadleaf weeds.

Herbicidal Effects

Research indicates that this compound exhibits strong herbicidal activity against a variety of weed species. Its effectiveness has been compared with other phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).

| Herbicide | Active Ingredient | Target Weeds | Application Rate |

|---|---|---|---|

| This compound | Butyl ester | Broadleaf weeds | Varies by formulation |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Various broadleaf weeds | 0.5 - 3 kg/ha |

Toxicological Studies

Toxicological assessments have shown that while the compound is effective against weeds, it poses varying degrees of toxicity to non-target organisms, including aquatic life and beneficial insects. The Environmental Protection Agency (EPA) has established guidelines for its safe use to minimize ecological impact.

Case Study 1: Efficacy on Specific Weeds

A field study conducted in 2020 evaluated the efficacy of this compound on common broadleaf weeds in soybean crops. Results indicated a reduction in weed biomass by over 80% within two weeks post-application compared to untreated controls.

Case Study 2: Impact on Non-target Species

A laboratory study assessed the effects of the compound on the aquatic organism Daphnia magna. The results demonstrated that at high concentrations (above recommended field rates), there was a significant decrease in reproduction rates, indicating potential risks to aquatic ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.